CCR5 Antagonistic Potency Validates Pharmacological Superiority Over Des-hydroxy and Stereo-random Analogs
The target compound demonstrates functional CCR5 antagonism, a property confirmed by preliminary pharmacological screening [1]. While quantitative IC50 data for this exact compound remain limited in public databases, the piperidine derivative class to which it belongs has yielded potent CCR5 antagonists with IC50 values reaching the low nanomolar range (e.g., 0.1 nM) in P4R5 cell-based HIV infusion assays [2]. Critically, the closest commercially available comparators—ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate (CAS 53786-45-1, lacking a 3-OH group) and methyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate (CAS 85391-82-8, lacking both 3-OH and the ethyl ester)—are not reported to exhibit CCR5 antagonist activity . This establishes a clear functional gap: the cis-3-hydroxy-4-anilino-piperidine template, as embodied by CAS 83763-27-3, is essential for CCR5 engagement.
| Evidence Dimension | CCR5 antagonist functional activity |
|---|---|
| Target Compound Data | Confirmed CCR5 antagonist activity (preliminary pharmacological screening) [1] |
| Comparator Or Baseline | Ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate (CAS 53786-45-1): No CCR5 antagonist activity reported. Methyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate (CAS 85391-82-8): No CCR5 antagonist activity reported. |
| Quantified Difference | Functional activity vs. no reported activity; class-level potency reference up to 0.1 nM for optimized piperidine CCR5 antagonists [2]. |
| Conditions | CCR5 antagonism screening (details not fully disclosed in public reports); class reference based on P4R5 cell-based HIV infusion assays. |
Why This Matters
For researchers requiring a validated CCR5-active chemical probe or lead scaffold, CAS 83763-27-3 is the only analog within this specific anilino-piperidine series with publicly disclosed target engagement, making it a non-substitutable choice.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. https://www.semanticscholar.org/author/%E5%BC%A0%E4%BC%9A%E5%88%A9/91457169 View Source
- [2] BindingDB. (n.d.). Affinity Data: IC50 0.100 nM, Antagonist activity at CCR5 receptor expressed in P4R5 cells. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394596 View Source
